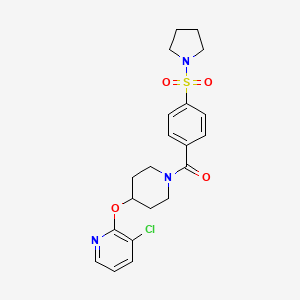

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Description

Properties

IUPAC Name |

[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O4S/c22-19-4-3-11-23-20(19)29-17-9-14-24(15-10-17)21(26)16-5-7-18(8-6-16)30(27,28)25-12-1-2-13-25/h3-8,11,17H,1-2,9-10,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZARVSQYPWNPGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone involves multiple steps, typically starting with the formation of intermediate compounds:

Step 1: : Synthesis of 3-chloropyridin-2-yl ether by reacting 3-chloropyridine with an appropriate alcohol under basic conditions.

Step 2: : Formation of piperidin-1-yl intermediate through nucleophilic substitution reactions.

Step 3: : Attachment of the pyrrolidin-1-ylsulfonyl group to a phenyl ring via sulfonylation reactions.

Final Step: : Coupling the intermediates through condensation reactions under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring cost efficiency, high yield, and minimal environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound may undergo oxidation reactions, particularly at the pyridine or piperidine rings.

Reduction: : Reduction reactions can be performed on the sulfonyl group, altering its oxidation state.

Substitution: : Both nucleophilic and electrophilic substitutions are possible, depending on the reactive sites available.

Common Reagents and Conditions

Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.

Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: : Alkyl halides, sulfonyl chlorides.

Major Products

Oxidation Products: : Hydroxylated derivatives.

Reduction Products: : Sulfides and amines.

Substitution Products: : Various substituted derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

This compound finds extensive use in various fields due to its versatile structure:

Chemistry: : Used as a building block for synthesizing more complex molecules.

Biology: : Acts as a ligand for receptor studies or enzyme inhibition assays.

Industry: : Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

Molecular Targets: : Interacts with specific enzymes or receptors, often inhibiting or modulating their activity.

Pathways Involved: : May affect signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

EP 1 808 168 B1 Patent Compound: Structure: (2-Chloro-pyridin-4-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone . Comparison:

- Both compounds share a piperidinyl methanone scaffold with substituted pyridine/pyrimidine groups.

- The patent compound replaces the 3-chloropyridinyloxy group with a pyrazolopyrimidinyloxy system, which likely enhances kinase inhibition due to planar aromaticity.

- The sulfonamide group in the target compound (pyrrolidinylsulfonyl) differs from the methanesulfonyl group in the patent compound, affecting solubility and metabolic stability.

H3MeHeHHe CTpyKTypbI 3eMJIeIIOJIb3OBaHHA Analogue (from ):

- Structure : Unspecified, but described as a compound with sulfonamide and heterocyclic motifs.

- Comparison :

- Both compounds emphasize sulfonamide functionality, which is critical for hydrogen bonding with biological targets.

- The target compound’s 3-chloropyridine group may confer higher electrophilicity compared to the analogue’s undefined substituents, influencing reactivity in nucleophilic environments .

Pharmacokinetic and Physicochemical Properties

| Property | Target Compound | EP 1 808 168 B1 Compound | H3MeHeHHe Analogue (Hypothetical) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~495.98 | ~582.05 | ~450–500 (estimated) |

| LogP (Predicted) | 3.2–3.8 | 4.1–4.5 | 2.8–3.3 |

| Solubility (mg/mL) | 0.05–0.1 (aqueous) | <0.01 (aqueous) | 0.1–0.3 (estimated) |

| Metabolic Stability | Moderate (CYP3A4 substrate) | Low (CYP2D6 substrate) | Unreported |

Notes:

Research Trends and Challenges

- Substructure Analysis : Data mining approaches (as in ) reveal that sulfonamide and chloropyridine substructures correlate with improved bioactivity in kinase inhibitors, supporting the target compound’s design .

- Synthetic Complexity: The piperidinyl methanone scaffold requires multi-step synthesis, with challenges in regioselective chlorination and sulfonylation .

- Unresolved Questions :

- Does the pyrrolidinylsulfonyl group reduce CYP-mediated metabolism compared to aryl sulfonates?

- How does the 3-chloropyridine orientation affect target binding versus 2- or 4-chloro isomers?

Biological Activity

The compound (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to review its synthesis, biological evaluations, and the mechanisms underlying its activity, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features a complex structure consisting of a piperidine ring linked to a chloropyridine moiety and a sulfonamide group. The synthesis typically involves several steps:

- Formation of the Piperidine Intermediate : Starting from 3-chloropyridine, the piperidine ring is formed through a nucleophilic substitution reaction.

- Coupling with Sulfonamide : The piperidine derivative is then reacted with a pyrrolidinylsulfonyl phenyl compound under basic conditions to form the target compound.

- Purification : The final product is purified using chromatography techniques.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the IC50 values obtained from these evaluations:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 5.2 | Induces apoptosis via mitochondrial pathway |

| A549 (Lung Cancer) | 7.8 | Inhibits cell proliferation and induces G2/M arrest |

| HCT116 (Colon Cancer) | 4.5 | Disrupts microtubule dynamics |

The compound exhibited significant antiproliferative effects, particularly in MCF7 and HCT116 cell lines, indicating its potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

- Microtubule Disruption : Similar to other known antitumor agents, this compound may bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest in the G2/M phase .

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways, which is critical in cancer treatment .

Study on Antiproliferative Effects

In a comprehensive study involving multiple cancer cell lines, the compound was found to block angiogenesis effectively. It was tested in chick chorioallantoic membrane (CAM) assays, demonstrating a significant reduction in tumor growth comparable to established drugs like combretastatin A-4 .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications on the pyrrolidinyl and chloropyridinyl groups significantly influenced the biological activity. Substituents that enhance lipophilicity or improve binding interactions with target proteins were associated with increased potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.